(3-Bromopropoxy)(tert-butyl)diphenylsilane
Overview
Description
(3-Bromopropoxy)(tert-butyl)diphenylsilane is a chemical compound with the molecular formula C18H23BrOSi. It is a brominated silyl ether, which means it contains a bromine atom and a silyl ether group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropoxy)(tert-butyl)diphenylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-bromopropanol in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often stabilized with sodium carbonate to prevent decomposition during storage .
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropoxy)(tert-butyl)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols.
Reduction Reactions: Reduction can lead to the formation of silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted silyl ethers.
Oxidation Reactions: Products include silanols.
Reduction Reactions: Products include silanes.
Scientific Research Applications
(3-Bromopropoxy)(tert-butyl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce propanol functionality to various molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromopropoxy)(tert-butyl)diphenylsilane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-silicon bonds. This property makes it useful in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but with dimethyl groups instead of diphenyl groups.
(2-Bromoethoxy)-tert-butyldimethylsilane: Contains an ethoxy group instead of a propoxy group.
(6-Bromohexyloxy)-tert-butyldimethylsilane: Contains a hexyloxy group instead of a propoxy group.
Uniqueness
(3-Bromopropoxy)(tert-butyl)diphenylsilane is unique due to its diphenyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
3-bromopropoxy-tert-butyl-diphenylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrOSi/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJWSBVHJKWEKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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